molecular formula C30H50O B1680969 Shionone CAS No. 10376-48-4

Shionone

Cat. No.: B1680969
CAS No.: 10376-48-4
M. Wt: 426.7 g/mol
InChI Key: HXPXUNQUXCHJLL-LZQQOHPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Shionone is a triterpenoid, the primary constituent of an important ancient Chinese medicine named Radix Asteris . It has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections .

Target of Action

This compound targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB . These targets play a crucial role in various diseases, suggesting the potential of this compound against other diseases associated with these targets .

Mode of Action

This compound interacts with its targets, leading to a decrease in the expression of certain proteins and a change in the ratio of others. For instance, it affects the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway by decreasing the expression levels of p-p38 and p-p65 proteins and decreasing the ratio of p-p38/p38 and p-p65/p65 .

Biochemical Pathways

This compound impacts the p38 MAPK/NF-κB signaling pathway . This pathway plays a pivotal role in inflammation and apoptosis. This compound’s action on this pathway leads to a decrease in oxidative stress and inflammation in macrophages affected by silica . It also prevents the conversion of fibroblasts into myofibroblasts prompted by TGF-β .

Pharmacokinetics

Pharmacokinetic studies support the therapeutic potential of this compound . .

Result of Action

This compound has a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . It enhances the proliferative activity of lipopolysaccharide-induced Caco-2 cells, decreases lactate dehydrogenase activity, and reduces apoptosis . It also suppresses the secretion of inflammatory factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction and isolation of shionone from natural sources involve several steps. Conventional methods such as silica gel chromatography and high-performance liquid chromatography (HPLC) are commonly used, although they can be time-consuming and may result in lower recovery due to irreversible adsorption .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Aster tataricus using organic solvents. these methods are being improved to be more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: Shionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products:

Comparison with Similar Compounds

Shionone is unique among triterpenoids due to its specific pharmacological properties. Similar compounds include:

    Betulinic Acid: Known for its anti-tumor and anti-inflammatory properties.

    Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.

    Ursolic Acid: Possesses anti-inflammatory, antioxidant, and anti-tumor activities.

Compared to these compounds, this compound has shown a broader range of therapeutic effects and a unique mechanism of action involving SIRT1 and NF-κB pathways .

Properties

IUPAC Name

(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPXUNQUXCHJLL-LZQQOHPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10376-48-4
Record name Shionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10376-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SHIONONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shionone
Reactant of Route 2
Shionone
Reactant of Route 3
Shionone
Reactant of Route 4
Shionone
Reactant of Route 5
Shionone
Reactant of Route 6
Shionone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.